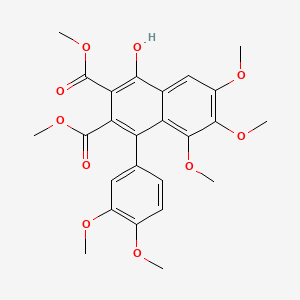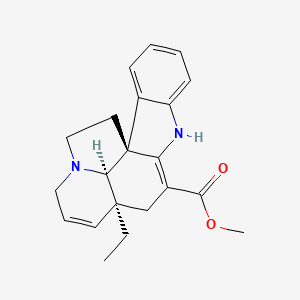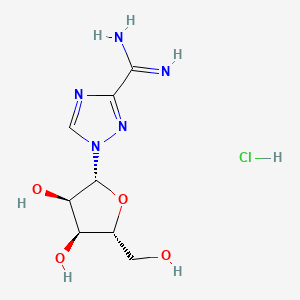
Taribavirin hydrochloride
Descripción general
Descripción
Taribavirin hydrochloride, also known as viramidine, is an antiviral drug that is currently in Phase III human trials . It is a prodrug of ribavirin and is active against a number of DNA and RNA viruses . It is expected to be the drug of choice for viral hepatitis syndromes in which ribavirin is active .
Synthesis Analysis
Taribavirin is metabolized by the liver and converted into its active metabolite, ribavirin . This pathway reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of HCV replication .Molecular Structure Analysis
The molecular formula of Taribavirin hydrochloride is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .Chemical Reactions Analysis
Taribavirin is a prodrug that is metabolized by the liver into its active metabolite, ribavirin . This transformation reduces exposure to red blood cells and increases exposure to the liver, the site of HCV replication .Physical And Chemical Properties Analysis
The molecular formula of Taribavirin hydrochloride is C8H14ClN5O4 . Its average mass is 279.681 Da and its monoisotopic mass is 279.073425 Da .Aplicaciones Científicas De Investigación
Treatment of Hepatitis C
Taribavirin hydrochloride is primarily used in the treatment of Hepatitis C . It works as an inhibitor of the Hepatitis C virus replication process . Researchers have found that weight-based dosing of taribavirin reduces rates of anemia while increasing sustained virologic response (SVR) in patients with chronic hepatitis C (HCV) .
Treatment of Digestive System Disorders
Taribavirin hydrochloride is also used in the treatment of Digestive System Disorders . The exact mechanism of how it helps in treating these disorders is not clearly mentioned but it’s part of its therapeutic areas .
Anti-Cancer Activity
Taribavirin hydrochloride has shown anticancer activity against hepatocarcinoma . It has been encapsulated in Gal-SLN and has shown anticancer and anti-angiogenic activities against hepatocarcinoma .
Treatment of Breast Cancer
Taribavirin hydrochloride has been used in the treatment of Breast Cancer . It has been loaded in pegylated-lipid nanoparticles along with 5-Fluorouracil for targeted delivery into the tumor . The TBV nanoformulation had the highest cytotoxic effects, achieving IC50=0.690 μM after 24 h .
Antiviral Activity
Taribavirin hydrochloride has shown broad antiviral activity against multiple DNA and RNA viruses . It has shown good inhibitory activity against respiratory syncytial virus (IC50=16μg/ml), influenza A and B viruses (IC50=48μg/ml), white fever virus (IC50=36μg/ml), Punta Toro virus (IC50=83μg/ml), herpes simplex virus type 1, rhinovirus 13, parainfluenza virus type 3, etc .
Inhibitory Effect on p38MAPK Protein
Taribavirin hydrochloride has an inhibitory effect on the p38MAPK protein . It fits inside the active pocket site of the p38 protein molecular surface, with a minimum binding affinity of -5.5 kcal/mol (rmsd of 1.07), and it formed strong hydrogen bonds with amino acids ASP’168, ILE’166, HIS’148, and ILE’147 .
Mecanismo De Acción
Target of Action
Taribavirin hydrochloride primarily targets Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH is a crucial enzyme in the purine nucleotide biosynthesis pathway, playing a significant role in cell proliferation and differentiation .
Mode of Action
Taribavirin is a prodrug of ribavirin, a synthetic nucleoside analog . It is metabolized by the liver and converted into its active metabolite, ribavirin . This conversion reduces exposure to red blood cells (RBCs) and increases exposure to the liver, the site of Hepatitis C Virus (HCV) replication . Ribavirin is readily phosphorylated intracellularly by adenosine kinase to ribavirin mono-, di-, and triphosphate metabolites . Ribavirin triphosphate (RTP) is a potent competitive inhibitor of IMPDH, viral RNA polymerase, and messenger RNA (mRNA) guanylyltransferase (viral) .
Biochemical Pathways
The inhibition of guanylyltransferase stops the capping of mRNA . These diverse effects result in a marked reduction of intracellular guanosine triphosphate (GTP) pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Pharmacokinetics
Taribavirin hydrochloride has a bioavailability of 9% . It is metabolized to 5’phosphates, de-riboside, and deriboside carboxylic acid . The elimination half-life is 12 days for multiple doses and 120-170 hours for a single dose . Excretion is 10% fecal, with the remainder in urine (30% unchanged, remainder metabolites) .
Result of Action
The action of Taribavirin results in a marked reduction of intracellular GTP pools and inhibition of viral RNA and protein synthesis . Ribavirin is also incorporated into the viral genome causing lethal mutagenesis and a subsequent decrease in specific viral infectivity .
Action Environment
Taribavirin has better liver-targeting than ribavirin, and has a shorter life in the body due to less penetration and storage in red blood cells . This suggests that the drug’s action, efficacy, and stability may be influenced by factors such as liver health and the presence of red blood cells .
Direcciones Futuras
Although the role of ribavirin in the era of DAAs will probably decrease in the future with the arrival of second-generation drugs, it remains essential in strategies decreasing treatment duration or in some difficult situations . Preliminary data with interferon-free second-generation DAAs combinations without ribavirin suggest that the future of the drug is jeopardized .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O4.ClH/c9-6(10)7-11-2-13(12-7)8-5(16)4(15)3(1-14)17-8;/h2-5,8,14-16H,1H2,(H3,9,10);1H/t3-,4-,5-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGYMBULXKLTCJ-UHSSARMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Taribavirin hydrochloride | |
CAS RN |
40372-00-7 | |
| Record name | Taribavirin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040372007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TARIBAVIRIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D22JZE246P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-(4-aminophenyl)-5-methyl-N-propyl-5H-[1,3]dioxolo[4,5-g]phthalazine-6-carboxamide](/img/structure/B1681849.png)
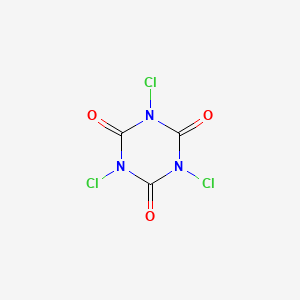

![4-[2-[2-(3,4-Dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1681855.png)
![N-(2,2,2-Trifluoroethyl)-N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}benzenesulfonamide](/img/structure/B1681857.png)

![3-(5-(4-(Cyclopentyloxy)-2-hydroxybenzoyl)-2-((3-hydroxybenzo[d]isoxazol-6-yl)methoxy)phenyl)propanoic acid](/img/structure/B1681860.png)
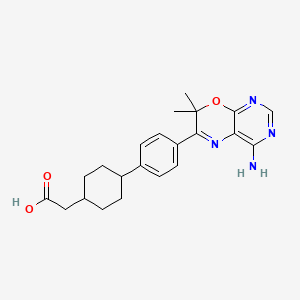
![1-butan-2-yl-3-(2-chloroethyl)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-3-nitrosourea](/img/no-structure.png)
![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)

